5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole
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Overview
Description
5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a bromomethyl group and a tert-butyl group attached to the thiadiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole typically involves the bromomethylation of thiadiazole derivatives. One common method includes the reaction of thiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This method is efficient and minimizes the generation of toxic byproducts.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole involves its interaction with molecular targets through its bromomethyl and tert-butyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiadiazole ring can also participate in various electronic interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-fluorescein: A multifunctional dye used in biological experiments.
5-Bromo derivatives of indole phytoalexins: Compounds with antiproliferative and cytotoxic activities against cancer cell lines.
Uniqueness
5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole stands out due to its unique combination of a bromomethyl group and a tert-butyl group on the thiadiazole ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H11BrN2S |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3 |
InChI Key |
IXXOVJYOEJLGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CBr |
Origin of Product |
United States |
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